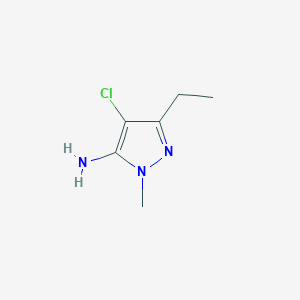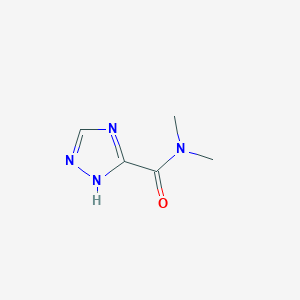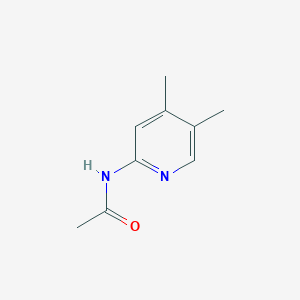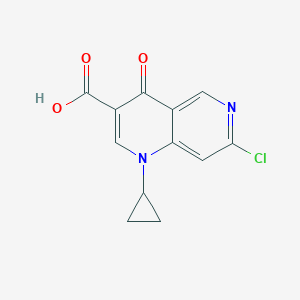![molecular formula C9H14N2O2 B069406 (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-34-0](/img/structure/B69406.png)
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity.
Mecanismo De Acción
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 inhibits the activity of several protein kinases, including PKC and GSK-3. PKC is involved in cell proliferation and survival, while GSK-3 is involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. By inhibiting the activity of these protein kinases, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 induces apoptosis in cancer cells and reduces the pathogenesis of these diseases.
Efectos Bioquímicos Y Fisiológicos
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been shown to reduce the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes, by inhibiting the activity of GSK-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step synthetic process. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. However, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has some toxicity, which can limit its use in some experiments.
Direcciones Futuras
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several potential future directions. It could be further studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. It could also be further studied for its potential use in combination with other chemotherapy drugs. Additionally, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 could be further studied to improve its solubility in water and reduce its toxicity.
Métodos De Síntesis
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-2-propen-1-one. The second step involves the reaction of 2,5-dimethoxyphenyl-2-propen-1-one with hydrazine hydrate in the presence of acetic acid to form 2,5-dimethoxyphenylhydrazine. The third step involves the reaction of 2,5-dimethoxyphenylhydrazine with 2-bromo-1-(propan-2-yl)isoquinoline-3-carboxylic acid to form (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220.
Aplicaciones Científicas De Investigación
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), which is involved in cell proliferation and survival. (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has also been studied for its potential use in other diseases related to abnormal protein kinase activity, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of these diseases.
Propiedades
Número CAS |
193740-34-0 |
|---|---|
Nombre del producto |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
GHEBZEOOSLCWFK-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)NC2(CC2)C(=O)N1 |
SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
SMILES canónico |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
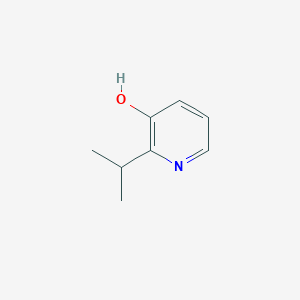
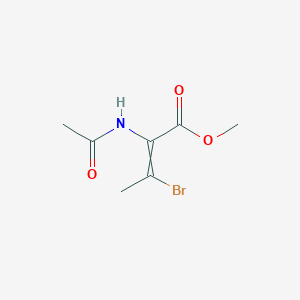
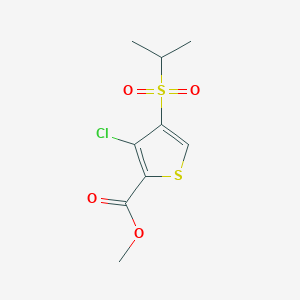
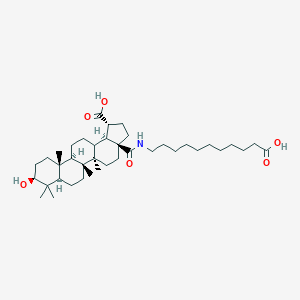
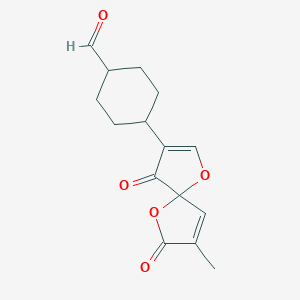
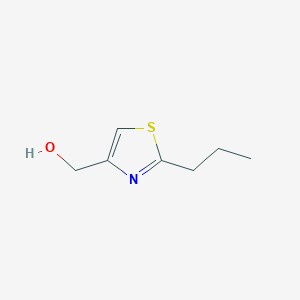
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
